[(3R)-3-aminooxolan-3-yl]methanol
Description
[(3R)-3-aminooxolan-3-yl]methanol is a chiral aminotetrahydrofuran derivative with a primary amine and hydroxymethyl group at the 3-position of the oxolane (tetrahydrofuran) ring. Its molecular formula is C₅H₁₁NO₂, and it serves as a versatile building block in pharmaceutical and organic synthesis. The (3R) stereochemistry enhances its utility in asymmetric synthesis, particularly for designing enantioselective catalysts or bioactive molecules.
Properties
IUPAC Name |
[(3R)-3-aminooxolan-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-5(3-7)1-2-8-4-5/h7H,1-4,6H2/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPSWNKHXFWIQJ-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@]1(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares [(3R)-3-aminooxolan-3-yl]methanol with key analogs, highlighting substituent effects on properties and applications:
Stereochemical and Purity Considerations
- Stereochemistry: The (3R) configuration of the target compound distinguishes it from racemic mixtures or other stereoisomers like [(3R,4S)-3-Fluorooxan-4-yl]methanol, where fluorine and hydroxymethyl groups occupy distinct axial/equatorial positions .
- Purity: (3-Aminooxolan-3-yl)methanol (non-chiral) is synthesized at 97% purity, but enantiomerically pure (3R) variants may require advanced chiral resolution techniques .
Pharmaceutical Relevance
- Primary Amine Utility: The -NH₂ group in [(3R)-3-aminooxolan-3-yl]methanol enables facile conjugation with carboxylic acids or carbonyl groups, making it valuable for prodrug synthesis .
- Fluorinated Analogs: (3-fluorooxolan-3-yl)methanol’s metabolic stability is leveraged in prolonged-action agrochemicals, while [(3R,4S)-3-Fluorooxan-4-yl]methanol’s rigidity aids in designing bioactive conformers .
Material Science
- Chiral Building Blocks: The (3R) configuration is critical for synthesizing enantiopure ligands in asymmetric catalysis. For example, [(3R)-3-aminooxolan-3-yl]methanol could anchor transition metals in coordination polymers .
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